1,8-Diamino-3,6-dioxaoctan

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Bis-NH2-PEG2 wird aufgrund seiner Vielseitigkeit in der wissenschaftlichen Forschung ausgiebig eingesetzt:

Chemie: Es dient als Verknüpfungselement bei der Synthese komplexer Moleküle, darunter Polymere und Dendrimere.

Biologie: Die Verbindung wird verwendet, um Proteine und Peptide zu modifizieren und deren Löslichkeit und Stabilität zu verbessern.

Medizin: Bis-NH2-PEG2 wird in Arzneimitteltransportsystemen eingesetzt, um die Pharmakokinetik und Bioverfügbarkeit von Therapeutika zu verbessern.

Industrie: Es wird aufgrund seiner Biokompatibilität und seiner funktionellen Eigenschaften bei der Entwicklung neuer Materialien wie Hydrogelen und Beschichtungen verwendet

Wirkmechanismus

Der Mechanismus, durch den Bis-NH2-PEG2 seine Wirkungen entfaltet, beruht hauptsächlich auf seiner Fähigkeit, stabile Konjugate mit anderen Molekülen zu bilden. Die Aminogruppen können mit verschiedenen funktionellen Gruppen reagieren und kovalente Bindungen bilden, die die Stabilität, Löslichkeit und Bioverfügbarkeit der konjugierten Moleküle verbessern. Diese Eigenschaft ist besonders wertvoll bei der Arzneimittelentwicklung, da Bis-NH2-PEG2 den therapeutischen Index von Medikamenten verbessern kann, indem es deren Toxizität reduziert und deren Verweilzeit im Körper erhöht .

Wirkmechanismus

Target of Action

1,8-Diamino-3,6-dioxaoctane, also known as Amino-PEG2-Amine, is a crosslinker containing two amino groups . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) .

Mode of Action

The amino groups in Amino-PEG2-Amine are reactive and can form covalent bonds with its targets . This interaction results in the formation of stable linkages, which can be used for various applications such as drug delivery and surface modifications .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of various molecular cages, macrocycles, and microporous materials

Pharmacokinetics

It’s known that the compound has a molar mass of 14820 g/mol . The compound is a liquid at room temperature, with a density of 1.01 g/cm3 at 20 °C . It’s also known that the compound has a flash point of 121 °C . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of 1,8-Diamino-3,6-dioxaoctane is the formation of stable linkages with its targets . These linkages can be used for various applications, including the synthesis of a wide range of compounds and materials .

Action Environment

The action of 1,8-Diamino-3,6-dioxaoctane can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below +30°C . Furthermore, the compound is classified as combustible and

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bis-NH2-PEG2 erfolgt typischerweise durch die Reaktion von Diethylenglykol mit Ammoniak oder einem Amin unter kontrollierten Bedingungen. Eine gängige Methode umfasst die folgenden Schritte:

Ausgangsstoffe: Diethylenglykol und Ammoniak oder ein Amin.

Reaktionsbedingungen: Die Reaktion wird üblicherweise in Gegenwart eines Katalysators, wie z. B. einer starken Säure oder Base, bei erhöhten Temperaturen (um 100-150 °C) durchgeführt.

Reinigung: Das Produkt wird durch Destillation oder Umkristallisation gereinigt, um hohe Reinheitsgrade zu erreichen.

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Bis-NH2-PEG2 großvolumige Reaktoren und kontinuierliche Durchflussverfahren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess ist auf Effizienz optimiert und integriert häufig automatisierte Systeme zur Überwachung und Steuerung.

Analyse Chemischer Reaktionen

Reaktionstypen

Bis-NH2-PEG2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Aminogruppen können an nukleophilen Substitutionsreaktionen mit Elektrophilen, wie z. B. Alkylhalogeniden, teilnehmen.

Kondensationsreaktionen: Die Verbindung kann durch Reaktionen mit Carbonsäuren oder deren Derivaten Amide oder Imide bilden.

Oxidation und Reduktion: Die Aminogruppen können zu Nitroso- oder Nitroverbindungen oxidiert oder zu primären Aminen reduziert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Alkylhalogenide, Lösungsmittel wie Dichlormethan und Basen wie Triethylamin.

Kondensationsreaktionen: Carbonsäuren, Säurechloride oder Anhydride, oft in Gegenwart von Kupplungsmitteln wie EDC oder DCC.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Amine, Amide und verschiedene PEG-Derivate, die in der Arzneimittelentwicklung und anderen Anwendungen nützlich sind.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bis-NH2-PEG3: Enthält drei Ethylenglykoleinheiten und bietet eine längere Kettenlänge sowie möglicherweise unterschiedliche Löslichkeits- und Biokompatibilitätseigenschaften.

Bis-NH2-PEG4: Enthält vier Ethylenglykoleinheiten, wodurch die Kettenlänge weiter verlängert und die physikalischen und chemischen Eigenschaften verändert werden.

Einzigartigkeit von Bis-NH2-PEG2

Bis-NH2-PEG2 ist einzigartig aufgrund seiner ausgewogenen Kettenlänge und der Gegenwart von zwei Aminogruppen, die mehrere Stellen für die Konjugation bieten. Dies macht es besonders nützlich in Anwendungen, bei denen eine präzise Kontrolle über die molekulare Architektur und Funktionalität erforderlich ist, wie z. B. bei der Synthese komplexer Arzneimitteltransportsysteme und Biokonjugate .

Eigenschaften

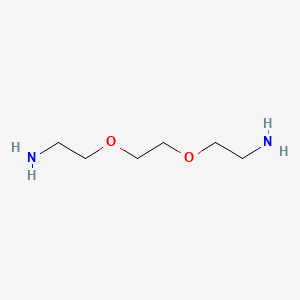

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBOPFCKHIJFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-53-5 | |

| Record name | Polyethylene glycol bis(2-aminoethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044742 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS] | |

| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Ethylenedioxy)bis(ethylamine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

929-59-9 | |

| Record name | 2,2′-(Ethylenedioxy)bis(ethylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol bis(2-aminoethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 929-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dioxaoctamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL BIS(2-AMINOETHYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41ZT4UF34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.